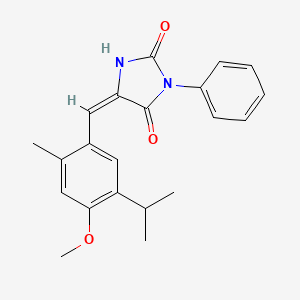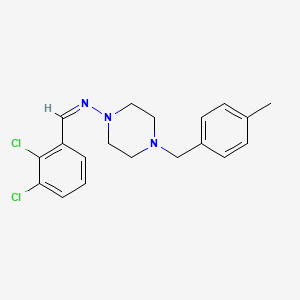![molecular formula C20H17NO5S B5913211 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one](/img/structure/B5913211.png)
4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one, also known as NITD-916, is a synthetic compound that belongs to the class of coumarin derivatives. It has been developed as a potential drug candidate for the treatment of various diseases, including viral infections and cancer.
作用機序
The mechanism of action of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one is not fully understood. However, it has been proposed that the compound inhibits the replication of viruses by targeting the viral RNA-dependent RNA polymerase. 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has been found to inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the replication of various viruses by targeting the viral RNA-dependent RNA polymerase. 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has been found to inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one.
実験室実験の利点と制限
One of the main advantages of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one is its broad-spectrum antiviral activity. It has been shown to be effective against a wide range of viruses, including influenza, dengue, and Zika virus. Moreover, 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one is its potential toxicity. Further studies are needed to determine the safety and toxicity of the compound in vivo.
将来の方向性
There are several future directions for the research and development of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one. One of the directions is to optimize the synthesis method to achieve higher yields and purity of the compound. Another direction is to further investigate the mechanism of action of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one, particularly its antiviral and anticancer properties. Moreover, future studies should focus on the safety and toxicity of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one in vivo, as well as its potential use in the treatment of neurodegenerative diseases. Finally, the development of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one as a potential drug candidate requires further preclinical and clinical studies to determine its efficacy and safety in humans.
Conclusion:
In conclusion, 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one is a synthetic compound that has shown promising results as a potential drug candidate for the treatment of various diseases, including viral infections and cancer. The compound has a broad-spectrum antiviral activity and has been found to inhibit the growth of cancer cells in vitro and in vivo. Moreover, 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has been shown to inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. However, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one. Additionally, the safety and toxicity of the compound in vivo need to be determined before it can be developed as a potential drug candidate.
合成法
The synthesis of 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one involves several steps, including the condensation of 4-nitrobenzaldehyde with 3-oxopentanethiol, followed by cyclization with salicylaldehyde. The resulting product is then treated with acetic anhydride and sodium acetate to obtain 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has shown promising results as an antiviral agent against various viruses, including influenza, dengue, and Zika virus. 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has also been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, 4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-[1-(4-nitrophenyl)-3-oxopentyl]sulfanylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c1-2-15(22)11-18(13-7-9-14(10-8-13)21(24)25)27-19-12-20(23)26-17-6-4-3-5-16(17)19/h3-10,12,18H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIJRKSJIDFQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])SC2=CC(=O)OC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin, 4-[1-(4-nitrophenyl)-3-oxopentylthio]- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5913133.png)

![5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5913148.png)

![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5913160.png)

![N'-(5-bromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5913174.png)
![N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide](/img/structure/B5913182.png)





